

The Chemistry of 6-Methoxy-1,2,3,4-tetrahydrocarbazole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Methoxy-1,2,3,4-tetrahydrocarbazole

Cat. No.: B178529

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the chemistry of **6-Methoxy-1,2,3,4-tetrahydrocarbazole**, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document outlines its synthesis, chemical properties, reactivity, and known biological activities, presenting data in a structured format to facilitate research and development.

Physicochemical Properties

6-Methoxy-1,2,3,4-tetrahydrocarbazole is a tricyclic indole derivative. Its core structure is a key pharmacophore found in numerous biologically active compounds.

Property	Value	Reference
Molecular Formula	C ₁₃ H ₁₅ NO	[1]
Molecular Weight	201.26 g/mol	[1]
IUPAC Name	6-methoxy-2,3,4,9-tetrahydro-1H-carbazole	[1]
CAS Number	13070-45-6	[2]
Appearance	Crystalline solid	[3]
Melting Point	118-120 °C (for unsubstituted 1,2,3,4-tetrahydrocarbazole)	[4]

Spectroscopic Data

While a complete set of spectra for **6-Methoxy-1,2,3,4-tetrahydrocarbazole** is not readily available in the public domain, representative data for closely related derivatives are presented below.

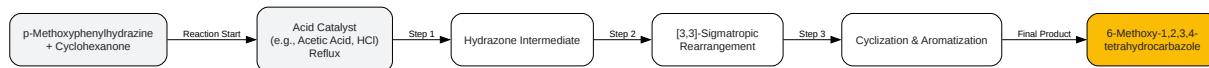
Table 2.1: ¹H NMR Data of N-Substituted **6-Methoxy-1,2,3,4-tetrahydrocarbazole** Derivatives (400 MHz, CDCl₃)

Compound	δ (ppm)
6-Methoxy-N,N-dimethyl-1,2,3,4-tetrahydro-9H-carbazole-9-carboxamide	7.22 (d, J = 1.2 Hz, 1H), 7.11 (d, J = 8.4 Hz, 1H), 7.00 (dd, J = 8.4, 1.2 Hz, 1H), 3.85 (s, 3H), 3.04 (s, 6H), 2.79–2.64 (m, 4H), 1.90–1.85 (m, 4H)
6-Cyano-1-methoxy-N,N-dimethyl-1,2,3,4-tetrahydro-9H-carbazole-9-carboxamide	7.83 (d, J = 1.2 Hz, 1H), 7.46 (dd, J = 8.4, 1.2 Hz, 1H), 7.26 (d, J = 8.4 Hz, 1H), 4.69 (t, J = 4.8 Hz, 1H), 3.42 (s, 3H), 3.17 (s, 3H), 2.86 (s, 3H), 2.73 (dt, J = 16.0, 5.2 Hz, 1H), 2.66–2.58 (m, 1H) 2.13–2.17 (m, 1H), 1.99–1.93 (m, 2H), 1.88–1.82 (m, 1H)

Note: The ^1H NMR data for the parent **6-methoxy-1,2,3,4-tetrahydrocarbazole** has been reported to be consistent with its structure, though the specific shifts are not detailed in the available literature.[\[5\]](#)

Table 2.2: ^{13}C NMR Data of N-Substituted **6-Methoxy-1,2,3,4-tetrahydrocarbazole** Derivatives (100 MHz, CDCl_3)

Compound	δ (ppm)
6-Methoxy-N,N-dimethyl-1,2,3,4-tetrahydro-9H-carbazole-9-carboxamide	154.8, 153.8, 131.2, 129.4, 114.0, 111.8, 110.0, 100.4, 55.8, 38.0, 23.2, 23.1, 22.8, 20.9
6-Cyano-1-methoxy-N,N-dimethyl-1,2,3,4-tetrahydro-9H-carbazole-9-carboxamide	153.6, 137.2, 136.9, 127.4, 126.3, 124.6, 120.3, 116.0, 111.7, 103.8, 71.0, 57.0, 38.5, 37.0, 27.7, 20.8, 19.6


Table 2.3: Mass Spectrometry Data

Compound	m/z
9-Acetyl-6-methoxy-1,2,3,4-tetrahydrocarbazole	243.31 (M^+)

Synthesis

The most common and versatile method for the synthesis of **6-Methoxy-1,2,3,4-tetrahydrocarbazole** is the Fischer indole synthesis.

Fischer Indole Synthesis Workflow

[Click to download full resolution via product page](#)

Fischer Indole Synthesis Workflow

Detailed Experimental Protocol: Fischer Indole Synthesis

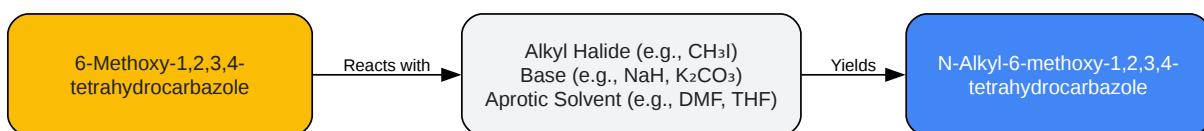
This protocol is adapted from established procedures for the synthesis of substituted tetrahydrocarbazoles.[\[6\]](#)

Materials:

- p-Methoxyphenylhydrazine hydrochloride
- Cyclohexanone
- Glacial acetic acid
- Methanol
- Decolorizing carbon
- Standard laboratory glassware for reflux and filtration

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of p-methoxyphenylhydrazine hydrochloride (1 equivalent) and glacial acetic acid (approximately 6 equivalents) is prepared.
- Cyclohexanone (1 equivalent) is added to the stirred mixture.
- The reaction mixture is heated to reflux and maintained at this temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, the mixture is cooled to room temperature and then poured into a beaker containing ice-water with stirring, leading to the precipitation of the crude product.
- The solid is collected by vacuum filtration and washed with water, followed by a small amount of cold 75% ethanol.


- The crude product is air-dried and then recrystallized from methanol, with the use of decolorizing carbon to remove colored impurities.
- The purified crystals of **6-Methoxy-1,2,3,4-tetrahydrocarbazole** are collected by filtration and dried under vacuum.

Chemical Reactivity

The **6-Methoxy-1,2,3,4-tetrahydrocarbazole** scaffold is amenable to various chemical transformations, allowing for the synthesis of a diverse library of derivatives.

N-Alkylation

The secondary amine in the pyrrole ring is a nucleophilic center and can be readily alkylated.

[Click to download full resolution via product page](#)

General Scheme for N-Alkylation

Experimental Protocol: N-Methylation (General Procedure)

This protocol is based on general methods for the N-alkylation of NH-containing heterocycles. [7][8]

Materials:

- **6-Methoxy-1,2,3,4-tetrahydrocarbazole**
- Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)
- Methyl iodide (CH₃I)
- Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF)

- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Diethyl ether or Ethyl acetate
- Brine
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

- To a stirred suspension of NaH (1.5 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, a solution of **6-Methoxy-1,2,3,4-tetrahydrocarbazole** (1 equivalent) in anhydrous THF is added dropwise.
- The resulting mixture is stirred at 0 °C for 1 hour to ensure complete deprotonation.
- Methyl iodide (1.5 equivalents) is then added to the reaction mixture at 0 °C.
- The reaction is allowed to warm to room temperature and stirred overnight.
- The reaction is carefully quenched by the addition of saturated aqueous NH₄Cl solution.
- The aqueous layer is separated and extracted with diethyl ether or ethyl acetate.
- The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel to afford the N-methylated product.

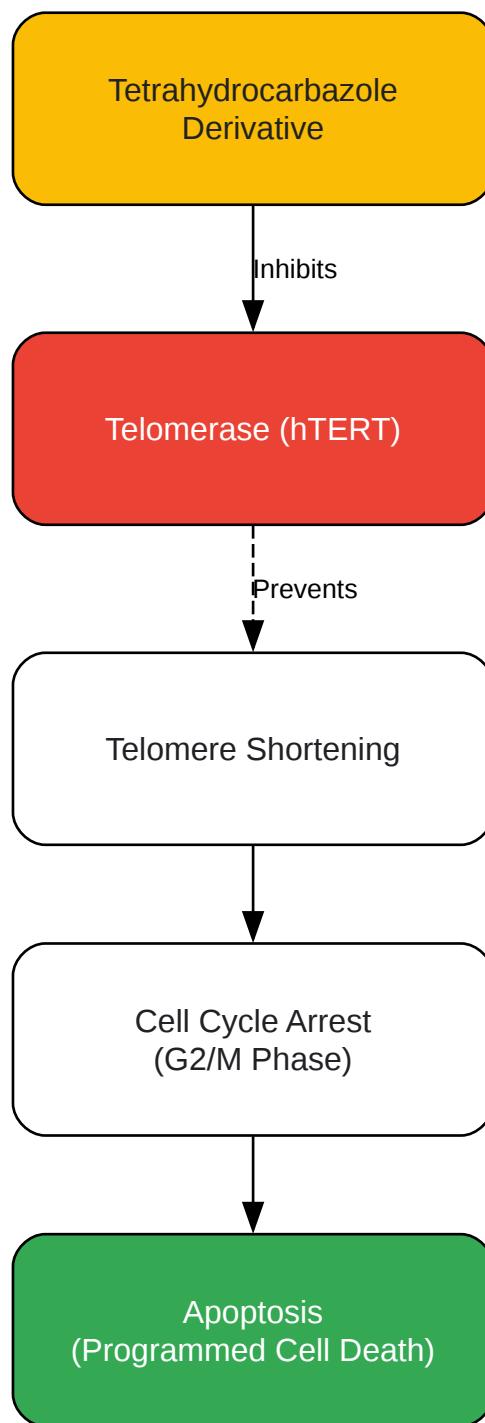
Electrophilic Aromatic Substitution

The benzene ring of the tetrahydrocarbazole nucleus is activated towards electrophilic substitution by the electron-donating methoxy group and the indole nitrogen. Reactions such as halogenation, nitration, and Friedel-Crafts acylation are expected to occur primarily at the positions ortho and para to the activating groups.

Bromination (Conceptual)

Electrophilic bromination of **6-Methoxy-1,2,3,4-tetrahydrocarbazole** is anticipated to yield a mixture of brominated products, with substitution likely occurring at the 5- and 7-positions of the carbazole ring system. The use of milder brominating agents and controlled reaction conditions would be necessary to achieve regioselectivity and avoid over-bromination.[9]

Vilsmeier-Haack Reaction


The Vilsmeier-Haack reaction can be employed to introduce a formyl group onto the tetrahydrocarbazole scaffold, typically at the electron-rich positions of the indole ring. The reaction of N-substituted tetrahydrocarbazoles with the Vilsmeier reagent (POCl_3/DMF) can lead to formylation at various positions, including the aromatic ring and the alicyclic part, depending on the reaction conditions and the steric environment of the substrate.[4]

Biological and Pharmacological Significance

Derivatives of **6-Methoxy-1,2,3,4-tetrahydrocarbazole** have emerged as promising candidates in drug discovery, exhibiting a range of biological activities.

Anticancer Activity: Telomerase Inhibition

Certain tetrahydrocarbazole derivatives have been identified as potential anticancer agents through their ability to inhibit telomerase.[10][11] Telomerase is an enzyme that is overexpressed in many cancer cells and is responsible for maintaining the length of telomeres, thus enabling cellular immortality. Inhibition of telomerase can lead to telomere shortening, cellular senescence, and apoptosis in cancer cells.[12][13]

[Click to download full resolution via product page](#)


Mechanism of Telomerase Inhibition

In silico docking studies have suggested that tetrahydrocarbazole-triazole hybrids can bind to the active site of the human telomerase reverse transcriptase (hTERT) subunit, leading to the

inhibition of its enzymatic activity.[11] This inhibition promotes cell cycle arrest, particularly in the G2/M phase, and induces apoptosis in cancer cells.[10][11]

Serotonin Receptor Modulation

Derivatives of 1,2,3,4-tetrahydrocarbazole have been investigated as ligands for serotonin (5-HT) receptors.[14] The serotonin receptor family is a major target for drugs treating a variety of central nervous system disorders. The tetrahydrocarbazole scaffold can serve as a rigid analog of tryptamine, the core structure of serotonin.

[Click to download full resolution via product page](#)

Ligand Interaction with Serotonin Receptor

The binding of serotonin to its receptor, such as the 5-HT₃ receptor, involves key interactions within an aromatic "box" in the binding site.[15] These include a cation-π interaction between the protonated amine of the ligand and a tryptophan residue, as well as hydrogen bonding with tyrosine residues. The rigid tetrahydrocarbazole scaffold can mimic these interactions, and modifications to the methoxy group and other positions can modulate the affinity and selectivity for different serotonin receptor subtypes.[15]

Conclusion

6-Methoxy-1,2,3,4-tetrahydrocarbazole is a valuable scaffold in synthetic and medicinal chemistry. Its straightforward synthesis via the Fischer indole reaction and the potential for diverse functionalization make it an attractive starting material for the development of novel therapeutic agents. The demonstrated biological activities of its derivatives, particularly as anticancer agents and modulators of serotonin receptors, highlight the importance of further research into the chemistry and pharmacology of this compound and its analogs. This technical guide serves as a foundational resource for scientists engaged in the exploration of the therapeutic potential of **6-Methoxy-1,2,3,4-tetrahydrocarbazole**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Methoxy-1,2,3,4-tetrahydrocarbazole | C13H15NO | CID 10798130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Methoxy-1,2,3,4-tetrahydrocarbazole - Advanced Biochemicals [advancedbiochemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Spectroscopic, crystallographic, and Hirshfeld surface characterization of nine-membered-ring-containing 9-methoxy-3,4,5,6-tetrahydro-1H-benzo[b]azonine-2,7-dione and its parent

tetrahydrocarbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [wjarr.com](#) [wjarr.com]
- 7. [researchgate.net](#) [researchgate.net]
- 8. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [digitalcommons.wku.edu](#) [digitalcommons.wku.edu]
- 10. [mdpi.com](#) [mdpi.com]
- 11. [researchgate.net](#) [researchgate.net]
- 12. Telomerase Inhibition in Cancer Therapeutics: Molecular-Based Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [benthamscience.com](#) [benthamscience.com]
- 14. 1,2,3,4-tetrahydrocarbazoles as 5-HT6 serotonin receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Exploring the Binding of Serotonin to the 5-HT3 Receptor by Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Chemistry of 6-Methoxy-1,2,3,4-tetrahydrocarbazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b178529#review-of-the-chemistry-of-6-methoxy-1-2-3-4-tetrahydrocarbazole>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com